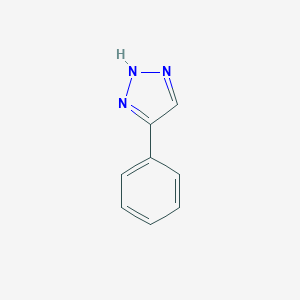

4-Phenyl-1H-1,2,3-triazole

Übersicht

Beschreibung

5-Phenyl-1H-1,2,3-Triazol ist eine stickstoffhaltige heterocyclische Verbindung, die zur Klasse der 1,2,3-Triazole gehört. Diese Verbindungen sind bekannt für ihre hohe chemische Stabilität, ihren aromatischen Charakter und ihr starkes Dipolmoment. Der 1,2,3-Triazol-Kern ist eine privilegierte Struktur in der pharmazeutischen Chemie und findet Anwendungen in verschiedenen Bereichen wie der Wirkstoffforschung, der organischen Synthese und der Materialwissenschaft .

Vorbereitungsmethoden

Die Synthese von 5-Phenyl-1H-1,2,3-Triazol kann durch verschiedene Verfahren erfolgen. Eine der gängigsten Syntheserouten ist die kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als „Click-Chemie“. Diese Reaktion beinhaltet die Cycloaddition von Phenylazid mit Phenylacetylen in Gegenwart eines Kupferkatalysators, um den Triazolring zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Dimethylsulfoxid (DMSO) oder Acetonitril, und die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden für 1,2,3-Triazole beinhalten häufig die kontinuierliche Durchflusssynthese, die eine effiziente und skalierbare Produktion dieser Verbindungen ermöglicht. Es wurde ein praktisches Durchflusssyntheseprotokoll unter Verwendung von Kupfer-auf-Kohle als heterogenem Katalysator entwickelt, das hohe Ausbeuten und eine gute Toleranz gegenüber funktionellen Gruppen bietet .

Analyse Chemischer Reaktionen

5-Phenyl-1H-1,2,3-Triazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Triazolring kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion des Triazolrings kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Der Triazolring kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile wie Amine oder Thiole ein Wasserstoffatom am Ring ersetzen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol, und die Reaktionen werden typischerweise unter Rückflussbedingungen durchgeführt. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Triazole mit unterschiedlichen funktionellen Gruppen, die an den Ring gebunden sind .

Wissenschaftliche Forschungsanwendungen

5-Phenyl-1H-1,2,3-Triazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wurde auf ihre antimikrobielle, antivirale und antitumorale Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 5-Phenyl-1H-1,2,3-Triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme hemmt, die an der bakteriellen Zellwandsynthese beteiligt sind, was zu antimikrobiellen Wirkungen führt . Darüber hinaus kann die Verbindung die Apoptose in Krebszellen induzieren, indem sie spezifische Signalwege aktiviert .

Wirkmechanismus

The mechanism of action of 5-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-1H-1,2,3-Triazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1,2,4-Triazol: Eine andere Art von Triazol mit einer anderen Anordnung der Stickstoffatome im Ring.

Benzotriazol: Ein Triazolderivat mit einem kondensierten Benzolring.

Die Einzigartigkeit von 5-Phenyl-1H-1,2,3-Triazol liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden chemischen und biologischen Eigenschaften. Seine hohe Stabilität und Vielseitigkeit machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

4-Phenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Overview of this compound

This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The unique structural features of triazoles contribute to their stability and ability to form hydrogen bonds with biological targets. This compound has been synthesized through various methods and has shown promise as a lead compound in drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of various 4-phenyl-[1,2,3]-triazole derivatives revealed that several compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL for the most active derivatives .

Table 1: Antimycobacterial Activity of 4-Phenyl-[1,2,3]-triazoles

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2 | 3.1 | Active |

| 4 | 3.1 | Active |

| 8 | 3.1 | Active |

| 6 | >10 | Resistant |

The study indicated that structural modifications influenced the activity significantly; compounds lacking the phenyl group at position 4 were less effective .

Antiviral Activity

The antiviral potential of this compound has been explored particularly in relation to HIV. A series of phenylalanine derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 capsid (CA) protein. Among these derivatives, one compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 3.13 μM against HIV-1 .

Table 2: Anti-HIV Activity of Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 6a | 3.13 | Inhibits early and late stages |

| 6b | >16.59 | Inactive |

These findings underscore the potential of triazole derivatives as antiviral agents targeting critical stages in viral replication.

Anticancer Activity

The anticancer effects of this compound have also been documented. For instance, a study evaluated its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and found promising results indicating significant growth inhibition across multiple cell types .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF7 | <10 | Significant growth inhibition |

| BEAS-2B | >20 | Moderate cytotoxicity observed |

The structure-activity relationship (SAR) studies revealed that certain substitutions on the triazole ring enhanced cytotoxicity while others diminished it.

Anti-inflammatory Activity

In addition to antimicrobial and antiviral properties, triazoles including 4-phenyl derivatives have shown anti-inflammatory effects. One study reported that these compounds could inhibit COX enzymes effectively with IC50 values indicating strong anti-inflammatory potential .

Table 4: Inhibition of COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.12 | COX-2 |

| Compound B | >15 | COX-1 |

This suggests that triazoles could serve as leads for developing new anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]

- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]

- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]

Q3: How does the structure of this compound influence its properties?

A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants this compound unique properties:

- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]

- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]

- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]

Q4: How is this compound commonly synthesized?

A4: The most common synthesis method for this compound and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, alternative methods have been explored, including:

- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including this compound derivatives. []

- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []

Q6: What are the key applications of this compound and its derivatives?

A6: This class of compounds has shown promise in various applications, including:

- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]

- Catalysis: Palladium complexes incorporating this compound-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]

- Medicinal Chemistry: this compound derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]

- Materials Science: The ability of this compound to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]

- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating this compound have been investigated for their potential applications in optoelectronic devices. []

Q7: How has computational chemistry been applied in research on this compound?

A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:

- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of this compound and its complexes. [, , , , ]

- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving this compound, such as the CuAAC reaction. []

- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of this compound derivatives. [, , , ]

- Develop QSAR models: These models can be used to predict the properties and activities of new this compound derivatives, guiding the design of novel compounds with improved activity and selectivity. []

Q8: How do structural modifications affect the activity of this compound derivatives?

A8: SAR studies have shown that even small structural changes can significantly impact the activity of this compound derivatives:

- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]

- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]

- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.